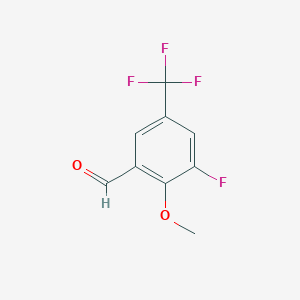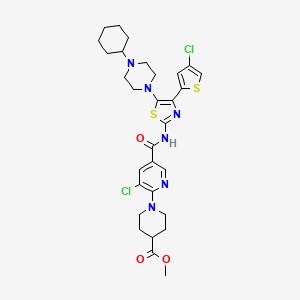
1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethyl group, and a chloropropanone group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one typically involves the bromination of a precursor compound followed by a chlorination step. One common method involves the bromination of 2-ethyl-4-methylphenol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction using 3-chloropropanoyl chloride to introduce the chloropropanone group.
Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts like aluminum chloride in the Friedel-Crafts acylation step can enhance the yield and efficiency of the process.
化学反应分析
Types of Reactions: 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the ketone group to an alcohol.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: Products include alcohols.
科学研究应用
1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of bromomethyl and chloropropanone groups on biological systems.
作用机制
The mechanism of action of 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, while the chloropropanone group can participate in electrophilic addition reactions. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.
相似化合物的比较
- 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one
- 1-(4-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one
- 1-(4-(Bromomethyl)-2-isopropylphenyl)-3-chloropropan-2-one
Uniqueness: 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity patterns. The ethyl group also influences the compound’s steric and electronic properties, making it different from its analogs.
属性
分子式 |
C12H14BrClO |
|---|---|
分子量 |
289.59 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)-2-ethylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-10-5-9(7-13)3-4-11(10)6-12(15)8-14/h3-5H,2,6-8H2,1H3 |
InChI 键 |
KKYAQUQVYCEYQN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)CBr)CC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


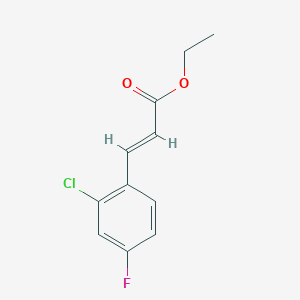
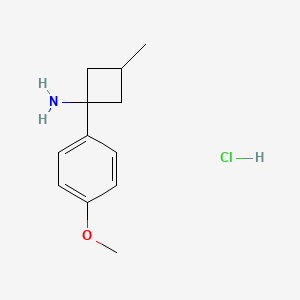

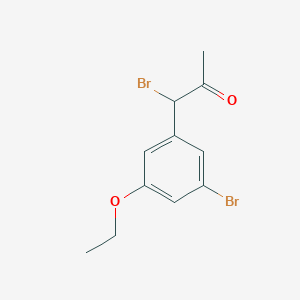
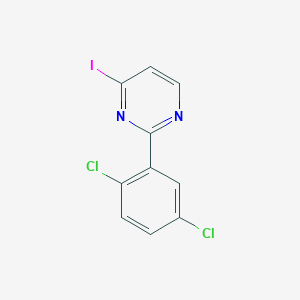


![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14042675.png)
